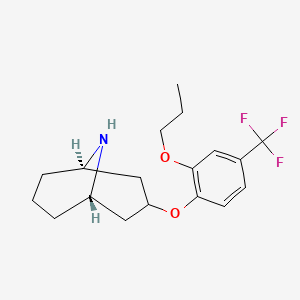

Acynonapyr metabolite C

Description

Contextual Significance of Pesticide Metabolites in Environmental and Agricultural Science

Consequently, a comprehensive understanding of a pesticide's environmental fate requires the identification and analysis of its major metabolites. acs.org Ignoring these transformation products can lead to a substantial underestimation of the potential effects of the chemical's use on the environment and human health. acs.orgrsc.org Regulatory bodies and researchers increasingly recognize the necessity of including metabolite data in risk assessments to ensure a complete evaluation of a pesticide's safety profile. frontiersin.org This involves identifying which metabolites are likely to form, their concentrations in different environmental compartments, and their toxicological significance. frontiersin.org Continued research is essential to delineate major degradation pathways for all pesticides and to develop robust analytical methods for their detection in water, soil, and food products. acs.org

Overview of Acynonapyr (B1384038) as an Acaricide in Modern Agriculture

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., for the control of spider mites. smolecule.comnih.gov It is utilized in modern agriculture to protect a variety of crops, including fruits, vegetables, and tea, from pests in the Tetranychus and Panonychus genera. smolecule.comnih.govherts.ac.uk A key advantage of Acynonapyr is its effectiveness against mite populations that have developed resistance to other acaricides, making it a valuable tool for integrated pest management (IPM) programs. nih.govnih.gov

The chemical structure of Acynonapyr is distinguished by a unique N-pyridyloxy azabicycle core. nih.gov Its mode of action is novel, primarily targeting the mite's nervous system. smolecule.comnih.gov Research indicates that Acynonapyr functions as a modulator of calcium-activated potassium channels (KCa2). nih.govirac-online.org By blocking these channels, it disrupts neurotransmission, leading to paralysis and eventual death of the mites. smolecule.comnih.gov Some studies also suggest it may act on inhibitory glutamate (B1630785) receptors (IGluRs). herts.ac.uk Acynonapyr has demonstrated high efficacy against all life stages of spider mites. nih.gov

Table 1: General Information on Acynonapyr

| Attribute | Description | Source(s) |

| Type | Acaricide / Insecticide | nih.govherts.ac.uk |

| Developer | Nippon Soda Co., Ltd. | smolecule.comnih.gov |

| Primary Pests | Spider mites (Tetranychus and Panonychus species) | nih.gov |

| Example Applications | Fruits, vegetables, tea, citrus, hops, pome fruit | smolecule.comherts.ac.uk |

| Chemical Class | N-pyridyloxy azabicycle | nih.gov |

| Mode of Action | Calcium‐activated potassium channel (KCa2) modulator | nih.govirac-online.org |

Identification and Research Focus on Acynonapyr Metabolite C within Agrochemical Dynamics

Within the study of Acynonapyr's behavior in the environment and in biological systems, several metabolites have been identified. One of the key transformation products is known as this compound. fsc.go.jp This metabolite is also referred to as AP in some regulatory documents. regulations.gov The primary biotransformation pathway of the parent compound involves the cleavage of the trifluoromethyl phenol (B47542) azabicyclic moiety, which leads to the formation of this metabolite. regulations.gov

Research on this compound focuses primarily on its presence as a residue in agricultural commodities. Studies have shown that the metabolism of Acynonapyr in plants is well-understood, and analytical methods have been developed to detect and quantify both the parent compound and its metabolites, including metabolite C, in various crop matrices. regulations.gov In supervised field crop residue trials conducted in the United States, Acynonapyr and its metabolite C (referred to as AP) were detected in all tested crops, which included almonds, citrus fruits, grapes, and pome fruits. regulations.gov

The identification of this metabolite is significant for regulatory purposes. For instance, the Food Safety Commission of Japan identified both Acynonapyr and its metabolite C as the relevant substances for defining residues in the dietary risk assessment of agricultural products. fsc.go.jp This underscores the importance of monitoring metabolite C levels to ensure food safety.

Table 2: Chemical Identification of this compound

| Identifier | Value | Source(s) |

| Common Name | This compound; Metabolite AP | fsc.go.jpregulations.gov |

| IUPAC Name | (1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane | nih.gov |

| CAS Number | 1426296-49-2 | nih.gov |

| Chemical Formula | C18H24F3NO2 | nih.gov |

| Molecular Weight | 343.4 g/mol | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H24F3NO2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(1S,5R)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane |

InChI |

InChI=1S/C18H24F3NO2/c1-2-8-23-17-9-12(18(19,20)21)6-7-16(17)24-15-10-13-4-3-5-14(11-15)22-13/h6-7,9,13-15,22H,2-5,8,10-11H2,1H3/t13-,14+,15? |

InChI Key |

FGLIIEIUQPTMAX-YIONKMFJSA-N |

Isomeric SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3 |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3 |

Origin of Product |

United States |

Biotransformation Pathways and Metabolic Profiling of Acynonapyr Metabolite C

Parent Compound (Acynonapyr) Metabolism in Biological Systems

The metabolism of the acaricide Acynonapyr (B1384038) has been characterized in various biological systems, revealing a consistent pattern of biotransformation. The primary metabolic pathways involve the breakdown of the parent molecule and subsequent modifications by various enzyme systems.

Cleavage and Initial Biotransformation Pathways of Acynonapyr

The principal initial step in the metabolism of Acynonapyr across different organisms is the cleavage of the molecule into two primary fragments. regulations.gov This cleavage separates the trifluoromethyl phenol (B47542) azabicyclic moiety from the pyridine-ring-containing portion. regulations.gov This initial breakdown leads to the formation of two main types of metabolites, designated as "AP-type" and "AY-type" metabolites. regulations.gov The AP-type metabolites contain the phenyl and azabicyclic rings, while the AY-type metabolites consist of the pyridine-ring structure. regulations.gov

Following this primary cleavage, further biotransformation of the resulting metabolites occurs. For instance, the AP metabolite can undergo further hydroxylation, leading to the formation of metabolite AP-8. regulations.gov It can also be metabolized through the cleavage of its propane (B168953) group. regulations.gov In rats, subsequent metabolism of both AY and AP fragments can involve glucuronidation. regulations.gov Under specific and extreme conditions, such as at a pH of 4, a hydrolysis product identified as AH can be formed. regulations.gov

Enzyme Systems Involved in Acynonapyr Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes)

The biotransformation of Acynonapyr and its metabolites is facilitated by various enzyme systems, with Cytochrome P450 (CYP) enzymes playing a significant role. regulations.govnih.govnih.govuv.esmdpi.com CYPs are a major family of enzymes responsible for the phase I metabolism of a wide range of foreign compounds, including pesticides. nih.govnih.govuv.esmdpi.com In the case of Acynonapyr, data suggests that it induces hepatic metabolic enzymes of both phase I and phase II. regulations.gov Specifically, the induction of the CYP2B family of enzymes indicates that Acynonapyr activates the Constitutive Androgen Receptor/Pregnane X Receptor (CAR/PXR) nuclear receptor system. regulations.gov

Phase II conjugating enzymes are also involved in the metabolic cascade. regulations.gov After the initial cleavage and phase I modifications like hydroxylation, the resulting metabolites can undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. regulations.gov This has been observed in rat metabolism studies. regulations.gov

Formation and Structural Characterization of Acynonapyr Metabolite C

Among the various metabolites of Acynonapyr, metabolite C has been identified as a significant product in certain biological systems.

Elucidation of Specific Biotransformation Steps Leading to Metabolite C

The formation of this compound is a result of the metabolic breakdown of the parent compound. While detailed step-by-step enzymatic reactions leading specifically to metabolite C are not extensively documented in the provided search results, it is understood to be a product of the primary cleavage of the Acynonapyr molecule. regulations.govfsc.go.jp The Food Safety Commission of Japan has identified both Acynonapyr and its metabolite C as relevant substances for residue definition in dietary risk assessments for agricultural products. fsc.go.jp This indicates that metabolite C is a recognized and significant transformation product.

The chemical structure of this compound is defined as (1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane. lgcstandards.com This corresponds to the "AP-type" metabolite structure, which retains the phenyl and azabicyclic rings after the initial cleavage of Acynonapyr. regulations.govlgcstandards.com

Comparative Metabolism of Acynonapyr in Non-Human Organisms

Studies on the metabolism of Acynonapyr have been conducted in various non-human organisms, including plants and animals like rats and goats, revealing both similarities and differences in the metabolic pathways. regulations.govresearchgate.net

In plants, the metabolism of Acynonapyr is well-understood. regulations.gov Similar to animal systems, the primary biotransformation involves the cleavage of the parent molecule. regulations.gov This leads to the formation of several metabolites, including AP, AP-2, AY, and AY-1-Glc. regulations.gov These metabolites have been quantified in supervised field crop residue trials. regulations.gov

Specifically, in almond residue trials, metabolites AP and AY were detected in all crops, while AP-2 and AY-1-Glc were found at lower levels. regulations.gov The occurrence of this compound, which is structurally the same as metabolite AP, is therefore confirmed in plants. regulations.govlgcstandards.com

Table 1: Key Metabolites of Acynonapyr

| Metabolite | Description | Found In |

|---|---|---|

| AP (Metabolite C) | Contains the phenyl and azabicyclic rings. regulations.govlgcstandards.com | Plants, Animals (Rats, Goats) regulations.gov |

| AY | Contains the pyridine-ring only. regulations.gov | Plants, Animals (Rats, Goats) regulations.gov |

| AP-2 | A further metabolite of the AP type. regulations.gov | Plants regulations.gov |

| AP-8 | A hydroxylation product of AP. regulations.gov | Animals (Goats) regulations.gov |

| AY-1-Glc | A glucose conjugate of AY. regulations.gov | Plants regulations.gov |

| AH | A hydrolysis product formed under acidic conditions. regulations.gov | - |

Table 2: Chemical Names of Compounds

| Compound Name | Chemical Name |

|---|---|

| Acynonapyr | 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2-pyridyloxy]-9-azabicyclo[3.3.1]nonane regulations.gov |

| This compound (AP) | (1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-azabicyclo[3.3.1]nonane lgcstandards.com |

| Metabolite AY | 5-(trifluoromethyl)-2-pyridinol regulations.gov |

Animal Metabolism Studies (e.g., Rat, Goat) and Metabolite Pathways

Studies on the metabolism of acynonapyr have been carried out in rats and goats to understand its absorption, distribution, metabolism, and excretion (ADME) profile. regulations.gov The primary biotransformation pathway of acynonapyr in these animals involves the cleavage of the molecule into two main fragments: an AP part, which contains the phenyl- and aza-ring, and an AY part, which contains the pyridine-ring. regulations.gov

In rats, acynonapyr is absorbed and then quickly excreted. regulations.gov The primary route of elimination depends on the dose. Subsequent metabolism of the main fragments occurs. For instance, the AP fragment can be further metabolized through hydroxylation to form the metabolite AP-8. regulations.gov The AY fragment can undergo glucuronidation, a common phase II metabolic reaction, to form AY-Glu, which was detected in the kidneys of rats. regulations.govmsdvetmanual.com

In goats, the metabolism of acynonapyr follows a similar pattern of cleavage. The metabolites AP and AY, also found in rat studies, were identified. regulations.gov Trace amounts of metabolites tentatively identified as AP, AP-8, and AY were found in milk. regulations.gov Liver and kidney tissues in goats showed the presence of the AY metabolite. regulations.gov

The following table summarizes the key metabolites of Acynonapyr identified in animal studies.

| Metabolite | Description | Species Detected In | Tissue/Fluid Detected In |

| AP | Contains the phenyl- and aza-ring of the parent molecule. regulations.gov | Rat, Goat | Milk (tentative), General Tissues |

| AY | Contains the pyridine-ring of the parent molecule. regulations.gov | Rat, Goat | Liver, Kidney, Muscle, Milk (tentative) |

| AP-8 | A hydroxylated metabolite of AP. regulations.gov | Goat | Milk (tentative) |

| AY-Glu | A glucuronide conjugate of AY. regulations.gov | Rat | Kidney |

This table is based on data from animal metabolism studies. regulations.gov

Insect Metabolism and Biotransformation Pathways

The metabolism of insecticides in insects is a critical factor in determining their efficacy and the potential for resistance development. In insects, cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification and metabolism of foreign compounds like insecticides. researchgate.net While acynonapyr is known to be an effective acaricide, detailed public information on the specific biotransformation pathways and the full profile of metabolites in various insect species is limited. The primary mode of action for acynonapyr is targeting the calcium-activated potassium (KCa2) channels in mites, leading to paralysis and death. nih.gov The development of resistance in pests is often linked to enhanced metabolism of the insecticide, a process frequently mediated by enzymes like P450s. nih.gov

In Vitro Metabolic Studies of Acynonapyr and its Metabolites

In vitro metabolic studies are essential tools for understanding how a compound is processed in the body, providing a controlled environment to study biotransformation. mdpi.com

In vitro systems, such as liver microsomes and hepatocytes (intact liver cells), are widely used to profile the metabolism of new chemical entities. europa.eunih.gov Microsomes contain a high concentration of phase I metabolizing enzymes, particularly cytochrome P450s, making them suitable for studying oxidative metabolism. scielo.br Hepatocyte systems offer a more complete metabolic picture as they contain both phase I and phase II enzymes, allowing for the study of conjugation reactions like glucuronidation. nih.gov

For acynonapyr, toxicokinetic investigations have confirmed systemic exposure to the parent compound and its metabolites, AP and AY, in rats. regulations.gov Studies support that acynonapyr induces hepatic metabolic enzymes, specifically the CYP2B family, which is indicative of activation of the Constitutive Androstane Receptor/Pregnane X Receptor (CAR/PXR) nuclear receptor system. regulations.gov This enzyme induction is a key aspect of its metabolic profile. regulations.gov

The identification of metabolites in controlled in vitro systems is a crucial step in characterizing a compound's metabolic fate. mdpi.com Techniques like high-resolution mass spectrometry are employed to detect and identify the chemical structures of biotransformation products. mdpi.com

In the context of acynonapyr, in vitro studies would be used to confirm the metabolic pathways observed in animal studies, such as the initial cleavage into AP and AY fragments and subsequent reactions like hydroxylation and glucuronidation. regulations.gov For pesticides, comparative in vitro metabolism studies using microsomes or cellular systems from different species, including humans, are performed to assess the relevance of animal toxicity data to human health. europa.eu These studies help to identify any metabolites that might be unique to humans, which is a critical consideration in safety assessments. europa.eu

Analytical Methodologies for Detection and Quantification of Acynonapyr Metabolite C

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step in the analytical workflow, aiming to extract the target analyte from the complex matrix and remove interfering substances. The choice of extraction method is highly dependent on the nature of the sample.

Extraction Methods for Crop Matrices (e.g., QuEChERS)

For crop matrices, a specific analytical method has been developed and validated for the detection and quantification of acynonapyr (B1384038) and its metabolites. regulations.gov This method generally involves the extraction of a 20-gram sample with a solution of acetone (B3395972), purified reagent water, and ammonium (B1175870) bicarbonate. regulations.gov The mixture is then homogenized and centrifuged. regulations.gov A second extraction of the solid residue is performed with the same solvent mixture, and the supernatants from both extractions are combined. regulations.gov Methanol is added, and the sample is centrifuged again, followed by dilution with an acetone and water solution. regulations.gov

While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for multi-residue pesticide analysis in food, its applicability for acynonapyr and its metabolites, including metabolite C, has been investigated. quechers.euunito.it An evaluation of the multi-residue QuEChERS methodology (AOAC Official Method 2007.1 and BS EN 15662:2008) for almond, grape, orange, and hops commodities revealed that it was not suitable for data generation or enforcement purposes for acynonapyr and several of its metabolites. regulations.gov This was attributed to challenges with matrix effects and extractability. regulations.gov

Table 1: Summary of Extraction Parameters for Crop Matrices

| Parameter | Details | Source |

| Sample Size | 20 grams | regulations.gov |

| Extraction Solvent | Acetone:Purified Reagent Water and Ammonium Bicarbonate Solution | regulations.gov |

| Homogenization | Tissumizer | regulations.gov |

| Centrifugation | Applied after each extraction step | regulations.gov |

| Secondary Extraction | Yes, solids are re-extracted | regulations.gov |

| Further Processing | Addition of methanol, centrifugation, and dilution | regulations.gov |

Extraction Methods for Environmental Samples (Soil, Water)

The analysis of pesticide residues in environmental samples like soil and water is essential for monitoring environmental contamination. For soil samples, various extraction techniques have been employed for different types of pesticides, which could be adapted for Acynonapyr metabolite C. Traditional methods such as Soxhlet and ultrasound-assisted extraction are often laborious and require large volumes of organic solvents. pjoes.com Modern techniques like matrix solid-phase dispersion (MSPD) offer a more efficient alternative, using smaller solvent volumes. pjoes.com In MSPD, the soil sample is blended with a sorbent material, which aids in disrupting the sample matrix and extracting the analytes. pjoes.com

For water samples, solid-phase extraction (SPE) is a common method for pre-concentration and cleanup. researchtrends.net This technique involves passing the water sample through a cartridge containing a solid adsorbent that retains the analytes of interest, which are then eluted with a small volume of an organic solvent.

While specific validated methods for this compound in soil and water are not detailed in the available documents, the general principles of pesticide residue analysis suggest that methods like SPE for water and MSPD or solvent extraction for soil, followed by cleanup steps, would be appropriate starting points for method development. pjoes.comresearchtrends.netcdc.gov

Sample Preparation for Non-Human Biological Matrices

The analysis of pesticide metabolites in non-human biological matrices, such as in animal metabolism studies, is important for understanding the metabolic fate of the parent compound. For instance, in studies involving rats, absorption, distribution, metabolism, and excretion (ADME) parameters are investigated. regulations.gov In a study on rats, acynonapyr was found to be rapidly absorbed and excreted, primarily in the urine at low doses and in the feces at high doses. regulations.gov

For the analysis of metabolites in biological fluids like urine, a simple centrifugation step may be sufficient before direct analysis. plos.org For more complex matrices like tissues, extraction with an organic solvent such as dichloromethane (B109758) is a common approach. cdc.gov The solvent is then evaporated, and the residue is redissolved in a suitable solvent for chromatographic analysis. cdc.gov Automated liquid handling systems can also be employed to streamline the extraction process from serum and plasma samples, improving reproducibility. biorxiv.org

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation, enabling the isolation of the target analyte from other components in the sample extract prior to detection.

Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of acynonapyr and its metabolites. regulations.govfederalregister.gov These methods offer high sensitivity and selectivity, which are essential for detecting low concentrations of metabolites in complex matrices. researchgate.netorientjchem.org

The validated analytical method for crop matrices utilizes LC-MS/MS for the detection and quantification of acynonapyr and its metabolites. regulations.gov After sample preparation, the extracts are transferred into HPLC vials for analysis. regulations.gov This method has been demonstrated to be satisfactory in terms of accuracy, precision, linearity, and selectivity, with acceptable recoveries generally falling between 70% and 120%. regulations.gov The method was validated over a concentration range of 0.01 to 10.0 ppm for all matrices, with a limit of detection (LOD) of 0.003 ppm and a limit of quantitation (LOQ) of 0.01 ppm. regulations.gov

UPLC systems, which use columns with smaller particle sizes (<2 µm), can provide enhanced resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netorientjchem.orglcms.cz This can be particularly advantageous for separating structurally similar metabolites. The use of reversed-phase columns, such as C18, is common for the separation of pesticides and their metabolites. researchtrends.netresearchgate.net

Table 2: Performance of the Validated LC-MS/MS Method for Acynonapyr and its Metabolites in Crop Matrices

| Parameter | Value | Source |

| Validation Range | 0.01 to 10.0 ppm | regulations.gov |

| Limit of Detection (LOD) | 0.003 ppm | regulations.gov |

| Limit of Quantitation (LOQ) | 0.01 ppm | regulations.gov |

| Recovery Rate | Generally 70-120% | regulations.gov |

Gas Chromatography (GC) Considerations for Volatile Metabolites

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. escholarship.orgazolifesciences.com For non-volatile compounds, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. psu.edu

Based on the available information, the analysis of acynonapyr and its metabolites, including metabolite C, is primarily performed using LC-MS/MS. regulations.govfederalregister.gov There is no specific mention of GC-based methods being developed or validated for this compound. This suggests that the metabolite may have low volatility or thermal instability, making direct GC analysis challenging without derivatization. The complexity and potential for incomplete reactions during derivatization can make LC-based methods a more direct and robust choice for this class of compounds.

Mass Spectrometric Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the analysis of Acynonapyr and its metabolites. This technology allows for the separation, identification, and quantification of target analytes with a high degree of accuracy and confidence.

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite C Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a principal technique for the targeted analysis of Acynonapyr and its metabolites. federalregister.govfederalregister.gov This method is noted for its exceptional sensitivity and specificity, making it suitable for quantifying trace-level residues in diverse and complex sample matrices. nih.gov The LC-MS/MS methodology is a validated approach for measuring residues of Acynonapyr and its key metabolites, which include AP, AP-2, AY, AY-3, and AY-1-Glc. federalregister.gov In practice, LC-MS/MS systems, often utilizing a triple quadrupole (QqQ) mass spectrometer, are considered the gold standard for quantification. nih.gov The technique's power lies in its ability to selectively monitor specific precursor-to-product ion transitions, which significantly reduces matrix interference and enhances analytical certainty. lcms.cz

The general workflow for LC-MS/MS analysis involves:

Sample Extraction: Utilizing methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to isolate the analytes from the sample matrix. federalregister.gov

Chromatographic Separation: Employing liquid chromatography, typically reversed-phase, to separate the target metabolites from other components in the extract. researchtrends.net

Ionization: Using an ionization source, most commonly electrospray ionization (ESI), to generate charged molecules from the separated compounds.

Mass Analysis: Directing the ions into the tandem mass spectrometer where a specific precursor ion for the metabolite is selected, fragmented, and one or more characteristic product ions are detected and measured.

This highly specific detection provides robust quantitative data essential for regulatory assessments. federalregister.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for untargeted and comprehensive metabolite profiling. nih.govccamp.res.in Unlike targeted MS/MS, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of detected ions. animbiosci.orgmdpi.com This capability is invaluable for identifying known and unknown metabolites without the need for authentic reference standards for every single compound. researchtrends.netpharmaron.com

In the context of Acynonapyr, HRMS can be used in initial metabolism studies to create a comprehensive profile of all potential metabolites formed in various systems (e.g., plant, animal). pharmaron.com This untargeted approach ensures that no significant metabolite is overlooked. The combination of liquid chromatography with HRMS (LC-HRMS) allows for the separation and subsequent identification of a wide array of metabolites in a single analytical run. animbiosci.orgnih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that merges the capabilities of a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.gov This combination provides both high-resolution and accurate mass measurement capabilities, making it exceptionally well-suited for both the identification of unknown compounds and the confirmation of targeted analytes. nih.govplos.org

The key advantages of LC-Q-TOF-MS in metabolite analysis include:

High Resolution and Mass Accuracy: Enables confident determination of elemental formulas for precursor and fragment ions. mdpi.com

MS and MS/MS Capabilities: Can acquire full-scan accurate mass spectra to detect all ions present and product ion spectra (MS/MS) to aid in structural elucidation. nih.gov

Retrospective Analysis: The acquisition of full-spectrum data allows for retrospective mining of the data for newly identified metabolites of interest without needing to re-run samples.

This makes Q-TOF-MS a versatile tool for in-depth metabolite profiling and structural characterization in complex biological and environmental samples. waters.com

Method Validation and Performance Characteristics for Metabolite C Analysis

For an analytical method to be considered reliable for regulatory purposes, it must undergo a thorough validation process to demonstrate its fitness for purpose. eurachem.org This involves assessing several key performance parameters to ensure the data generated is accurate, precise, and reproducible.

Assessment of Sensitivity, Selectivity, and Detection Limits

The validation of analytical methods for this compound involves a rigorous assessment of several key performance characteristics. researchgate.net

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. It is often reflected in the slope of the calibration curve.

Selectivity/Specificity: This is the ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix, such as other pesticides or endogenous substances. europa.eu High selectivity is a hallmark of MS-based methods. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. europa.eu For pesticide residue analysis, typical LOQs are in the low parts-per-billion (ppb) or µg/kg range.

The following table summarizes typical validation parameters evaluated for pesticide residue methods.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99 |

| Accuracy (Recovery) | The closeness of the mean test results to the true value, often assessed by analyzing spiked samples. | 70-120% |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD). | ≤ 20% |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defined by the lowest validated spike level meeting accuracy and precision criteria. |

This table presents generalized acceptance criteria based on common regulatory guidelines; specific requirements may vary.

Application of Multi-Residue Analytical Frameworks

This compound is often analyzed within multi-residue analytical frameworks. These methods are designed to detect and quantify a large number of different pesticides and their metabolites simultaneously in a single analysis. d-nb.info This approach is highly efficient and cost-effective for routine monitoring of food and environmental samples.

The QuEChERS sample preparation method is a prime example of a technique widely integrated into multi-residue frameworks. federalregister.gov It is compatible with a broad range of pesticides of varying polarities and is frequently coupled with LC-MS/MS analysis. nih.gov The development of such comprehensive methods involves optimizing extraction and cleanup steps to provide acceptable recoveries for the majority of targeted compounds and creating extensive instrumental methods, often using dynamic multiple reaction monitoring (MRM) to accommodate hundreds of analytes. lcms.cz The inclusion of Acynonapyr and its metabolites within these established, validated multi-residue methods facilitates efficient and widespread monitoring. d-nb.info

Advanced Analytical Approaches and Emerging Technologies

Recent advancements in analytical chemistry have provided powerful tools for the detection and structural elucidation of pesticide metabolites, even at trace levels in complex matrices. These emerging technologies move beyond traditional targeted analysis, offering a more holistic view of the metabolic fate of parent compounds.

Non-targeted and suspect screening approaches have become indispensable for identifying a broad range of potential metabolites without the need for pre-existing analytical standards for every compound. nih.gov These workflows typically utilize high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography (LC). researchgate.netau.dklcms.czchromatographyonline.commdpi.com

In a non-targeted screening (NTS) workflow, the instrument collects data on all detectable ions in a sample. This comprehensive dataset can be retrospectively analyzed for compounds that were not initially targeted. researchgate.netchromatographyonline.com The process involves complex data processing to filter out noise, detect features, and align peaks across different samples. au.dk

A suspect screening approach is a more focused version of NTS. It begins with the creation of a database or "suspect list" of potential metabolites. researchgate.netresearchgate.net For a compound like Acynonapyr, this list would be built based on predicted metabolic pathways (e.g., oxidation, hydrolysis, conjugation) or from metabolites identified in preliminary metabolism studies. For instance, regulatory filings for Acynonapyr have identified key metabolites such as AP, AP-2, AY, AY-3, and AY-1-Glc, which would be included in such a list. regulations.govgovinfo.govfederalregister.govregulations.gov

The general workflow for both screening methods involves several key stages, which are summarized in the table below.

Table 1: Generalized Workflow for Non-Targeted and Suspect Screening

| Stage | Description | Key Technologies/Methods |

|---|---|---|

| Sample Preparation | Extraction of analytes from the matrix (e.g., soil, water, plant tissue). Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are common. lcms.cz | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS |

| Data Acquisition | Chromatographic separation followed by HRMS analysis. Data-Independent Acquisition (DIA) is often used to acquire MS/MS data for all ions, aiding in structural confirmation. chromatographyonline.comacs.org | LC-HRMS (Q-TOF, Orbitrap), Data-Independent Acquisition (DIA) |

| Data Processing | Raw data is processed to detect chemical features (ions with a specific mass and retention time), correct for background noise, and align features across multiple samples. | Specialized software (e.g., Compound Discoverer, MassHunter), deconvolution algorithms |

| Compound Identification | Features are matched against a suspect list (in suspect screening) or large chemical databases based on accurate mass. Identification confidence is increased by matching isotopic patterns and MS/MS fragmentation spectra with library data or in silico predictions. researchgate.netmdpi.com | Mass spectral libraries (e.g., NIST), chemical databases, in silico fragmentation tools (e.g., MetFrag) |

| Confirmation | Tentatively identified compounds, such as a potential Acynonapyr metabolite, are ideally confirmed using an authentic chemical standard. mdpi.com | Comparison of retention time and MS/MS spectra with a certified reference standard |

This systematic approach allows for the tentative identification of a wide array of metabolites, including previously unknown ones, providing a more complete picture of a pesticide's environmental fate. researchgate.net

Isotope labeling is a powerful technique used to trace the metabolic fate of a pesticide and definitively identify its transformation products. iaea.org This method involves synthesizing the parent compound, Acynonapyr in this case, with one or more atoms replaced by a stable or radioactive isotope, most commonly Carbon-14 (¹⁴C), Deuterium (²H), or Carbon-13 (¹³C). researchgate.netfrontiersin.orgmusechem.com

When the labeled pesticide is introduced into a biological or environmental system, all subsequent metabolites will retain the isotopic label. iaea.org This "tag" makes them easily distinguishable from the thousands of other naturally occurring compounds in a complex sample matrix. researchgate.netwayne.edu

The combination of isotope labeling with HRMS is particularly effective. researchgate.netresearchgate.net For example, using ¹⁴C-labeled compounds allows for detection via radioactivity, which can quickly pinpoint potential metabolites in a chromatogram. researchgate.netwayne.edu In mass spectrometry, the presence of the label creates a unique isotopic pattern. For instance, a compound labeled with one ¹⁴C atom will show a characteristic M/(M+2) ion pair, which can be automatically filtered from the data to exclude false positives. researchgate.netresearchgate.net This strategy has been successfully used to profile the metabolites of novel pesticides like cycloxaprid (B8382766) and vanisulfane, allowing for the elucidation of their complete metabolic pathways. researchgate.netresearchgate.net

The primary advantages of using isotope labeling in metabolite research are outlined in the table below.

Table 2: Advantages of Isotope Labeling in Pesticide Metabolite Research

| Advantage | Description |

|---|---|

| Reduced Matrix Interference | Labeled metabolites can be selectively detected, significantly reducing the background noise from complex biological or environmental matrices. researchgate.netwayne.edu |

| Definitive Identification | Provides conclusive evidence that a detected compound is a metabolite of the parent pesticide, as it carries the isotopic signature. iaea.org |

| Pathway Elucidation | Allows for the complete mapping of metabolic pathways by tracking the transformation of the labeled molecule through various chemical changes (e.g., oxidation, conjugation). researchgate.net |

| Elimination of False Positives | The unique isotopic pattern produced in the mass spectrum serves as a filter to remove signals from unrelated compounds, increasing confidence in identifications. researchgate.net |

| Enhanced Sensitivity | Radiolabeling (e.g., ¹⁴C) allows for highly sensitive detection methods, enabling the discovery of trace-level metabolites. iaea.org |

By employing diverse labeling positions on the parent molecule, researchers can gain deeper insights into which parts of the molecule are retained or cleaved during metabolism, offering a powerful tool for the structural elucidation of unknown metabolites like this compound. researchgate.net

Information regarding "this compound" is not publicly available.

Following a comprehensive search of publicly accessible scientific literature and regulatory documents, no specific information was found for a compound identified as "this compound." The environmental fate and behavior data, including degradation pathways, transport, and distribution, are documented for the parent compound, Acynonapyr, and its designated major metabolites, such as AP and AY. However, a metabolite specifically named "metabolite C" in the context of Acynonapyr's degradation is not identified or characterized in the available resources.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated due to the absence of specific data on its abiotic and biotic degradation, as well as its movement and behavior in soil, water, and air.

Research and regulatory assessments, such as those from the U.S. Environmental Protection Agency, detail the metabolism of Acynonapyr, identifying key breakdown products. regulations.gov For instance, in plants and animals, Acynonapyr is known to cleave into two primary moieties, leading to metabolites designated as AP and AY, along with others like AP-2 and AY-1-Glc. regulations.gov These have been the subject of study in residue trials and metabolism assessments. regulations.gov However, the designation "metabolite C" does not appear in the context of Acynonapyr in the reviewed materials.

General principles of pesticide degradation involve processes like hydrolysis, photolysis, and microbial metabolism, which are studied for parent compounds and their significant metabolites to assess environmental risk. epa.govekb.eg Similarly, properties like soil adsorption/desorption, leaching potential, and volatility are critical for understanding the environmental distribution of these chemicals. epa.govekb.eg Without specific data for "this compound," any discussion on these topics would be speculative and not based on scientific findings as required.

It is possible that "metabolite C" may be an internal company designation not released to the public, a misnomer, or a metabolite of a different substance. For example, an EPA document mentions "Metabolite C" in the context of the degradation of temephos, a different insecticide. epa.gov

Given the strict instruction to focus solely on "this compound" and the lack of any specific data for this compound, it is not possible to create the requested scientific article.

Environmental Fate and Behavior of Acynonapyr Metabolite C

Persistence and Environmental Half-Life of Acynonapyr (B1384038) Metabolite C

Specific studies detailing the environmental half-life (DT50) of Acynonapyr metabolite C as a singular compound were not found in the available search results. The persistence of a pesticide's metabolites is a critical factor in assessing long-term environmental risk.

The most pertinent information available comes from a Japanese risk assessment report which evaluated the degradation of Acynonapyr and its metabolites C and Q as a combined residue. This approach calculates a single half-life for the "total toxic residue" rather than for each component individually. The study reported the following combined half-life values in two different soil types maff.go.jp:

| Soil Type | Combined DT50 (Days) |

|---|---|

| Volcanic Ash Soil | 14 |

| Alluvial Soil | 10 |

This data indicates a relatively short persistence for the total residue mixture in these specific Japanese soils, but the individual contribution and persistence of metabolite C cannot be determined from this information.

Influence of Environmental Factors on Metabolite C Fate

No detailed research findings were available to specifically outline the influence of various environmental factors on the degradation and fate of this compound.

Soil Properties (Organic Carbon Content, pH, Texture)

While the Japanese study identified half-life values in "volcanic ash soil" and "alluvial soil," it did not provide the specific properties of these soils, such as organic carbon content, pH, or detailed texture (e.g., percentages of sand, silt, and clay) maff.go.jp. The behavior and persistence of chemical compounds in soil are known to be heavily influenced by these properties. For instance, higher organic carbon content can increase sorption, potentially reducing the metabolite's availability for degradation or transport. Soil pH can directly affect chemical stability through hydrolysis and influence the activity of soil microorganisms responsible for biodegradation. Without specific studies on this compound, its behavior across different soil types remains uncharacterized.

Climatic Conditions (Temperature, Rainfall)

There is no specific information available from the search results regarding how climatic conditions such as temperature and rainfall affect the persistence and behavior of this compound. Generally, higher temperatures tend to accelerate chemical and microbial degradation processes, leading to a shorter half-life. Rainfall can influence soil moisture, which affects microbial activity, and can also lead to the transport of metabolites through the soil profile (leaching) or via surface runoff. The absence of this data for metabolite C makes it impossible to predict its environmental fate under varying climatic scenarios.

Bioavailability and Environmental Uptake of Acynonapyr Metabolite C Non Human Organisms and Plants

Uptake and Translocation in Agricultural Crops

Following the application of the parent compound Acynonapyr (B1384038), Acynonapyr metabolite C (AP) is readily taken up by agricultural crops. Field trial data demonstrates its presence across a variety of treated plants, confirming systemic absorption and distribution. regulations.gov

In comprehensive supervised field crop residue trials, metabolite AP was consistently detected in all tested crops, indicating its formation and uptake are common metabolic pathways in plants. regulations.gov The concentration of residues, however, varies significantly depending on the crop type and the part of the plant sampled. For instance, maximum residue levels of metabolite AP were estimated to be approximately 0.3364 ppm in almond hulls, whereas in the fruit of apples and pears, the levels were lower, at 0.0355 ppm and 0.0319 ppm, respectively. regulations.gov Dried hop cones showed a notably higher maximum residue of 5.90 ppm. regulations.gov

Evidence of translocation within the plant is also well-documented. A study on grapes showed that residues of metabolite AP concentrate in raisins during the drying process. A concentration factor of 4.4 was observed for metabolite AP in raisins compared to the raw grape fruit, indicating that the metabolite moves within the plant and can accumulate in certain tissues. regulations.gov

Below is a summary of maximum residue findings for this compound (AP) in various crops from field trials. regulations.gov

| Crop | Plant Part | Maximum Residue of Metabolite C (AP) (ppm) |

|---|---|---|

| Hops | Dried Cones | 5.90 |

| Almond | Hulls | 0.3364 |

| Apple | Fruit | 0.0355 |

| Pear | Fruit | 0.0319 |

Dynamics of Metabolite C in Environmental Food Chains (Excluding Human Consumption)

Information regarding the dynamics and transfer of this compound through environmental food chains is limited. Studies on the parent compound Acynonapyr suggest a favorable safety profile with minimal impact on non-target organisms, which may imply a low potential for significant biomagnification. nih.gov However, specific studies tracking the movement and concentration of metabolite C from lower trophic levels (e.g., plants, invertebrates) to higher trophic levels in an environmental context (excluding livestock intended for human consumption) are not available in the reviewed scientific and regulatory documents. The metabolism of Acynonapyr has been studied in rats and goats, where cleavage of the molecule into metabolites AP (Metabolite C) and AY was observed, but these studies were conducted to assess dietary risk to humans and livestock rather than to characterize dynamics in environmental food webs. regulations.gov

Modeling and Predictive Studies of Acynonapyr Metabolite C

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools are cost-effective methods that complement or precede laboratory testing, making it possible to predict the formation of metabolites like Acynonapyr (B1384038) metabolite C before the parent compound, Acynonapyr, is even synthesized. researchgate.netnih.gov These computational models use expert knowledge and data from known metabolic reactions to predict how a chemical structure will be transformed by metabolic systems in various organisms.

The process involves submitting the chemical structure of the parent compound to software that simulates common metabolic reactions. These tools can predict multiple generations of metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) pathways. nih.gov This is crucial for identifying metabolites that may be of toxicological concern. epa.gov For pesticides, understanding the metabolic pathways is vital, as a metabolite may be equally or more toxic than the parent chemical. epa.govfrontiersin.org

Research Findings: Several in silico tools are available for predicting metabolic pathways, including BioTransformer, Meteor, and those integrated into the OECD QSAR Toolbox. nih.gov These systems can predict the enzymes likely to be involved in the metabolism, such as specific Cytochrome P450 (CYP) isoforms. nih.govoptibrium.com A single pesticide can be metabolized by many different CYP isoforms, and a single CYP can metabolize numerous pesticides, highlighting the complexity of these interactions. frontiersin.org By combining the outputs of various models, researchers can generate a suspect screening list of plausible metabolites for a given parent compound, which can then be targeted in analytical chemistry studies. nih.gov This approach enhances the efficiency of identifying experimentally observed metabolites. optibrium.com While these tools are powerful, their reliability for regulatory purposes is still under evaluation, though they provide valuable information. frontiersin.org

Table 2: In Silico Approaches for Predicting Metabolic Pathways

| Prediction Approach | Description | Relevance to Acynonapyr Metabolite C |

|---|---|---|

| Knowledge-Based/Expert Systems (e.g., Meteor) | Use a curated database of known biotransformation reactions to predict likely metabolic fates based on structural fragments. nih.gov | Identifies plausible transformation pathways for the Acynonapyr structure, leading to the formation of this compound. |

| Machine Learning Models (e.g., BioTransformer) | Employ machine learning algorithms trained on large datasets of metabolic reactions to predict sites of metabolism and resulting products. nih.govoptibrium.com | Predicts the specific atoms or bonds on the Acynonapyr molecule most likely to be altered by metabolic enzymes. |

| Quantum Mechanics (QM) Simulations | Calculate the reactivity of different sites on a molecule to predict where an enzymatic reaction is most likely to occur. optibrium.com | Provides a physics-based estimation of the most energetically favorable metabolic transformations of Acynonapyr. |

| Integrated Approaches (e.g., StarDrop Metabolism Module) | Combine multiple models (e.g., QM, machine learning) to predict which enzymes are involved, the sites of metabolism, and the resulting metabolites. optibrium.com | Offers a comprehensive prediction of the entire metabolic route from Acynonapyr to this compound and other potential products. |

Quantitative Structure-Activity Relationship (QSAR) Applications for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, and toxicological effects. informahealthcare.comresearchgate.net For metabolites like this compound, for which experimental data may be scarce, QSARs provide a rapid, non-animal-based method for estimating key environmental parameters. informahealthcare.com This is particularly important because metabolites can have different properties and environmental behavior than the parent compound, such as increased water solubility and persistence. informahealthcare.com

The core principle of QSAR is that molecules with similar structures often exhibit similar properties or activities. researchgate.net By developing a model based on a "training set" of chemicals with known properties, the model can then predict the properties of a new chemical, like this compound, based solely on its molecular structure. mdpi.com These models are increasingly used in regulatory frameworks to fill data gaps for pesticide metabolites. informahealthcare.comnih.gov

Research Findings: QSAR models are widely applied to predict various endpoints relevant to the environmental risk assessment of pesticide metabolites. For example, the US EPA’s ECOSAR software is used to predict the acute toxicity of metabolites to aquatic organisms like fish. nih.gov A retrospective study on 150 pesticide metabolites found a significant correlation between QSAR-predicted and experimental fish toxicity values, supporting the use of these models in regulatory assessments. nih.gov QSARs can also predict fundamental physicochemical properties that govern environmental behavior, such as water solubility, the octanol-water partition coefficient (Kow), and vapor pressure. researchgate.netecetoc.org While powerful, the accuracy of a QSAR model is highly dependent on the quality of the data used to build it and whether the new chemical falls within the model's "applicability domain". informahealthcare.commdpi.com

Table 3: Environmental Endpoints Predicted by QSAR for Pesticide Metabolites

| Endpoint Category | Specific Parameter | Importance for this compound |

|---|---|---|

| Physicochemical Properties | Water Solubility, Octanol-Water Partition Coefficient (Kow), Vapor Pressure. researchgate.net | Determines how the metabolite partitions between water, soil, and air, influencing its mobility and distribution. |

| Environmental Fate | Soil Sorption Coefficient (Koc), Biodegradation Half-life (DT50). informahealthcare.com | Predicts the persistence of this compound in soil and its potential to leach into groundwater. |

| Bioaccumulation | Bioconcentration Factor (BCF). mdpi.com | Estimates the potential for the metabolite to accumulate in aquatic organisms. |

| Ecotoxicity | Acute Fish Toxicity (LC50), Acute Daphnia Toxicity (EC50), Algal Toxicity (EC50). nih.gov | Provides an initial assessment of the potential hazard of this compound to aquatic ecosystems. |

Research Gaps and Future Directions in Acynonapyr Metabolite C Studies

Identification of Uncharacterized Biotransformation Products and Minor Pathways

The primary biotransformation pathway of the parent compound, acynonapyr (B1384038), involves the cleavage of the molecule to form two main types of metabolites: Acynonapyr metabolite C (AP), which contains the phenyl and azabicyclo-nonane rings, and the AY-type metabolites, which contain the pyridine-ring. regulations.gov Further metabolism of this compound through hydroxylation to produce metabolite AP-8 has also been identified. regulations.gov

However, a complete profile of all potential biotransformation products, particularly those formed through minor or transient pathways, remains an area for further investigation. The degradation and metabolism of pesticides can be highly complex and species-specific, influenced by different enzymatic systems in plants, soil microbes, and insects. researchgate.net Future research should aim to:

Investigate the formation of minor metabolites from this compound in a wider range of plant species and under varied environmental conditions.

Characterize the metabolic pathways in soil microorganisms, which play a crucial role in the environmental degradation of pesticide residues.

Explore potential conjugated metabolites, where this compound or its derivatives are bound to natural products like sugars, which can alter their solubility, mobility, and bioavailability.

Development of More Sensitive, Specific, and High-Throughput Analytical Methods

For regulatory data generation, an analytical method using liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been validated for the quantification of acynonapyr and its metabolites, including this compound (AP). regulations.govgovinfo.gov This method has proven suitable for analyzing residues in various crop matrices. federalregister.gov

| Parameter | Specification | Description |

|---|---|---|

| Analytical Technique | LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry, offering high selectivity and sensitivity. |

| Limit of Quantitation (LOQ) | 0.01 ppm (mg/kg) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

| Limit of Detection (LOD) | 0.003 ppm (mg/kg) | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Recovery Rate | 70% - 120% | The acceptable range for the percentage of the true concentration of the substance recovered during the analytical process. |

Despite the utility of the current method, future research necessitates advancements in analytical chemistry to address emerging challenges. The key areas for development include:

Enhanced Sensitivity: Pushing the limits of detection and quantitation to lower levels is crucial for trace analysis in environmental monitoring and for understanding subtle bioaccumulation processes.

Higher Throughput: The development of faster and more automated methods, potentially adapting techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology which has been tested, is needed to process a larger number of samples efficiently for large-scale environmental surveys. regulations.gov

Specificity for Complex Matrices: Improving methods to overcome matrix effects from diverse environmental samples (e.g., high-organic-content soils, sediments, non-target biota) will ensure more accurate and reliable quantification.

Advanced Environmental Monitoring Strategies for Trace Levels of Metabolite C

Currently, there is a scarcity of published data on the comprehensive environmental fate and behavior of acynonapyr and its metabolites. herts.ac.uk To fill this gap, advanced monitoring strategies are required to track the presence and movement of this compound at trace concentrations in the environment. Future strategies should incorporate:

Passive Sampling: Utilizing passive sampling devices in water bodies and soil can provide time-integrated average concentrations of the metabolite, offering a more realistic picture of environmental exposure than single grab samples.

Watershed-Scale Monitoring: Implementing monitoring programs that cover entire agricultural watersheds can help in understanding the transport of Metabolite C from treated fields to adjacent aquatic ecosystems.

Real-Time Sensors: While still in early research stages for complex organic molecules, the long-term goal could be the development of field-deployable biosensors for the real-time detection of pesticide metabolites in soil and water.

Comprehensive Understanding of Metabolite C Dynamics in Complex Agroecosystems

Regulatory studies have confirmed the presence of this compound in residues from supervised crop field trials. regulations.gov However, a comprehensive understanding of its dynamic behavior within a complete agroecosystem is a significant research frontier. This extends beyond simple residue detection to understanding the interplay of various environmental factors. researchgate.net Key research questions include:

Sorption-Desorption Behavior: How strongly does this compound bind to different soil types? Understanding its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is vital for predicting its mobility and potential for leaching into groundwater.

Uptake by Non-Target Organisms: Investigating the potential for uptake, accumulation, and metabolism of Metabolite C by non-target plants, soil fauna (like earthworms), and aquatic organisms is essential for a complete ecological risk assessment.

Persistence and Degradation Rates: Determining the half-life of this compound in various soil and aquatic environments (aerobic and anaerobic conditions) will clarify its environmental persistence.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

Omics technologies offer powerful, system-wide approaches to revolutionize the study of pesticide metabolites. nih.gov Their integration can provide a deeper, mechanistic understanding of the fate and effects of this compound. nih.govtaylorfrancis.com

Metabolomics: This technology can be used to obtain a comprehensive profile of all low-molecular-weight metabolites in a plant or soil sample exposed to this compound. mdpi.com This untargeted approach could lead to the discovery of previously uncharacterized biotransformation products and provide insights into the metabolic pathways affected by the compound. dntb.gov.ua

Proteomics and Transcriptomics: These approaches can identify the specific proteins and genes that are expressed in microorganisms or plants in response to the presence of this compound. nih.gov This could pinpoint the exact enzymes responsible for its degradation, offering a functional understanding of the biotransformation process and revealing how organisms contend with chemical stressors.

By pursuing these research directions, the scientific community can build a more complete and predictive understanding of this compound, from its formation and chemical detection to its complex interactions within the agricultural environment.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Acynonapyr metabolite C in complex biological matrices?

Methodological Answer: this compound can be identified and quantified using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS/MS) for enhanced sensitivity and specificity. HR-MS enables accurate mass measurements to distinguish metabolite C from matrix interferences . For data preprocessing, tools like XCMS facilitate nonlinear retention time alignment, peak detection, and matching across samples, critical for comparative analysis in untargeted metabolomics . Normalization (e.g., probabilistic quotient normalization) and missing value estimation (e.g., k-nearest neighbors) are essential to address technical variability during data matrix construction .

Q. How can researchers elucidate the metabolic pathways leading to the formation of this compound?

Methodological Answer: Metabolic pathways can be mapped using in vitro assays (e.g., liver microsomes or recombinant enzymes) to identify phase I/II transformations. Stable isotope labeling (e.g., ¹³C or ²H) tracks metabolic flux and intermediate formation . Integrative workflows, such as linking HR-MS data with enzymatic activity assays, help confirm biotransformation steps. Public repositories like the Metabolomics Workbench provide protocols for pathway analysis and comparative studies across species .

Q. What are the optimal storage conditions and stability assessment methods for this compound standards?

Methodological Answer: Standards should be stored below -20°C in airtight, light-protected containers to prevent degradation . Stability assessments involve accelerated degradation studies under varying temperatures/pH conditions, monitored via LC-MS. Longitudinal studies with periodic reanalysis (e.g., over 6–12 months) validate storage protocols. Reporting should adhere to minimum reporting standards (e.g., detailed metadata on storage duration and conditions) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address variability in this compound levels across experimental replicates or model systems?

Methodological Answer: Variability can be mitigated through batch-effect correction (e.g., ComBat algorithm) and multivariate analysis (e.g., PCA or PLS-DA) to distinguish biological vs. technical variation . Incorporate quality control (QC) samples spiked with internal standards (e.g., isotopically labeled analogs) to normalize instrument drift . Statistical frameworks like mixed-effects models account for nested variability in longitudinal studies .

Q. What strategies are effective for structural elucidation of unknown metabolites derived from this compound?

Methodological Answer: Combine NMR spectroscopy (for stereochemical details) with tandem MS/MS fragmentation to resolve structural ambiguities. In silico prediction tools (e.g., CSI:FingerID) cross-reference spectral libraries and databases like PubChem or METLIN . For novel metabolites, retention time prediction models and collision cross-section (CCS) values from ion mobility MS enhance annotation confidence .

Q. How can researchers resolve contradictory data on the environmental persistence or toxicity of this compound?

Methodological Answer: Contradictions often arise from methodological differences (e.g., extraction protocols or detection limits). Validate findings using orthogonal techniques (e.g., immunoassays vs. LC-MS) and consult multi-expert reviews to assess confounding factors (e.g., matrix effects or cross-reactivity) . Leverage public datasets (e.g., Metabolomics Workbench) to compare results across studies and species .

Q. What computational workflows integrate this compound data with transcriptomic or proteomic datasets?

Methodological Answer: Use multi-omics integration platforms (e.g., XCMS Online or MetaboAnalyst) to correlate metabolite levels with gene/protein expression . Pathway enrichment analysis (e.g., KEGG or Reactome) identifies biological processes linked to metabolite C. For time-series data, dynamic Bayesian networks or weighted gene co-expression networks (WGCNA) model causal relationships .

Q. How should analytical methods for this compound be validated to meet regulatory standards?

Methodological Answer: Follow ICH Q2(R1) guidelines for validation parameters:

- Linearity : ≥5-point calibration curves (R² > 0.99).

- Recovery rates : 70–120% via spiked matrix samples.

- Inter-laboratory reproducibility : Cross-validate with ≥3 independent labs using harmonized SOPs .

Document adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.